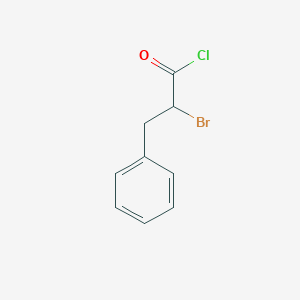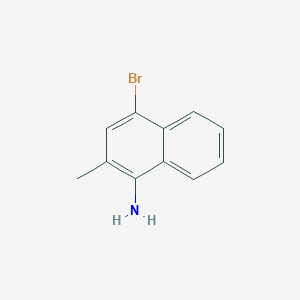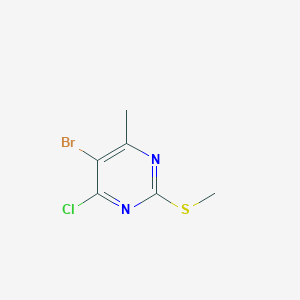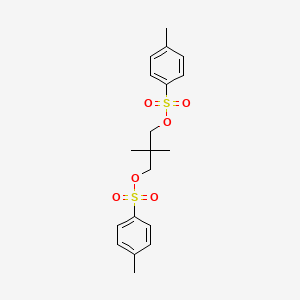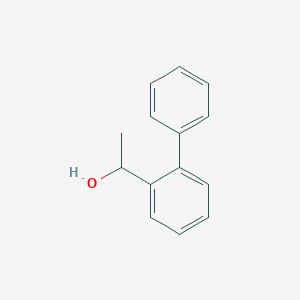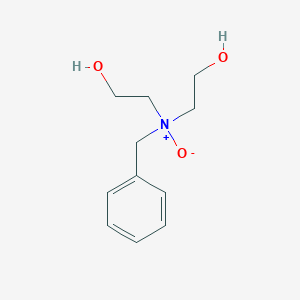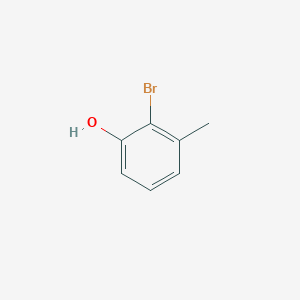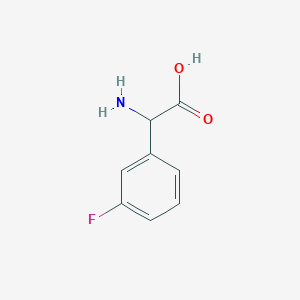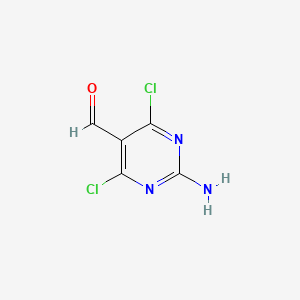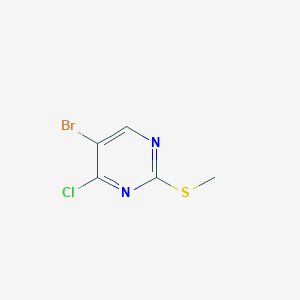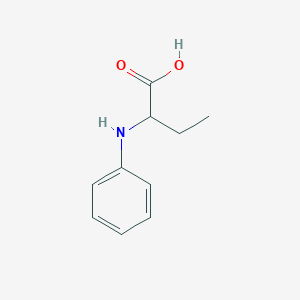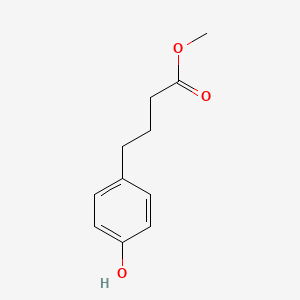
4-(4-Hydroxyphenyl)butanoic acid methyl ester
概要
説明
Synthesis Analysis The synthesis of derivatives of 4-(4-Hydroxyphenyl)butanoic acid, such as (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA), has been reported using methods that avoid complicated synthesis steps. This process involves the reduction of N-Boc-D-tyrosine methyl ester to aldehyde, followed by conversion via cyanohydrin to AHpHBA, which is further processed to obtain optically pure derivatives. These derivatives have been used to synthesize inhibitors of aminopeptidases, showcasing the versatility of this compound in chemical synthesis (Moon & Huh, 1991).
Molecular Structure Analysis The molecular structure of 4-(4-Hydroxyphenyl)butanoic acid methyl ester and its derivatives plays a crucial role in their reactivity and properties. Detailed analysis through methods such as NMR, IR, and X-ray crystallography provides insights into their structural characteristics, enabling the design and synthesis of targeted molecules for specific applications. For instance, the absolute configuration of certain derivatives has been determined using chiral derivatizing agents, highlighting the importance of molecular structure analysis in understanding the compound's chemical behavior (Hecht, Spratt, & Trushin, 2000).
Chemical Reactions and Properties 4-(4-Hydroxyphenyl)butanoic acid methyl ester undergoes various chemical reactions, including esterification, halolactonization, and hydroxylation, which are essential for synthesizing a wide range of derivatives with potential applications in different fields. The efficiency of these reactions, often conducted without the use of organic solvents, demonstrates the compound's versatility and the possibility of eco-friendly synthesis methods (Delhaye, Diker, Donck, & Merschaert, 2006).
科学的研究の応用
Food Contact Materials Safety
A study on a related substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, used in food contact materials, found that it poses no safety concern for consumers when used in polyolefins in contact with specific types of food. This research highlights the potential of similar compounds, such as 4-(4-Hydroxyphenyl)butanoic acid methyl ester, in food safety applications (Flavourings, 2011).
Liquid Crystalline Properties
Research into Schiff base-ester central linkage involving 2, 6- disubstituted naphthalene ring systems, which can be synthesized by esterification of compounds including 4-hydroxyphenyl derivatives, has revealed significant liquid crystalline properties. This indicates the potential use of 4-(4-Hydroxyphenyl)butanoic acid methyl ester in the development of new liquid crystalline materials (Thaker et al., 2012).
Surfactant Synthesis
A study on the synthesis of anionic surfactants using 2-Hydroxy-4-(Methylthio)Butanoic acid as a starting material, which is structurally similar to 4-(4-Hydroxyphenyl)butanoic acid methyl ester, demonstrated the potential of these compounds in surfactant production. This research suggests possible applications in developing new surfactants (Yu et al., 2015).
Autoignition Chemistry
Methyl butanoate, a fatty acid ester used in biodiesel fuel, has been studied for its autoignition chemistry. Given the structural similarities, research on 4-(4-Hydroxyphenyl)butanoic acid methyl ester could contribute to understanding and improving biodiesel fuels (Jiao et al., 2015).
Antioxidant Properties
Studies have shown that certain esters, including those derived from 4-hydroxyphenyl compounds, possess antioxidant properties. This suggests the potential of 4-(4-Hydroxyphenyl)butanoic acid methyl ester in applications requiring antioxidation, such as in lubricants or synthetic oils (Huang et al., 2018).
Antimicrobial Activity
Compounds synthesized from esters of 4-hydroxyphenyl have been investigated for their antimicrobial activity. This points to the possibility of using 4-(4-Hydroxyphenyl)butanoic acid methyl ester in the development of new antimicrobial agents (Gein et al., 2011).
特性
IUPAC Name |
methyl 4-(4-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHISWLCHOMTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176866 | |
| Record name | 4-(4-Hydroxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)butanoic acid methyl ester | |
CAS RN |
22320-10-1 | |
| Record name | 4-(4-Hydroxyphenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022320101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Hydroxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

